molecular formula C9H14N2O2S B3273240 Ethyl 2-(dimethylamino)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 58350-46-2

Ethyl 2-(dimethylamino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B3273240
CAS No.: 58350-46-2
M. Wt: 214.29 g/mol
InChI Key: HONOJUIGMZEARK-UHFFFAOYSA-N
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Description

Ethyl 2-(dimethylamino)-4-methyl-1,3-thiazole-5-carboxylate is a high-purity chemical compound offered for research and development purposes. This organic building block belongs to the thiazole carboxylate family, characterized by a ester group and a dimethylaminomethyl substituent, which makes it a valuable intermediate in medicinal chemistry and drug discovery. This compound is primarily used in scientific laboratories as a key precursor for the synthesis of more complex molecules. Its structure is often exploited to create libraries of compounds for screening against various biological targets. Researchers utilize this material in the development of potential pharmaceutical agents, leveraging the thiazole core which is a common motif in bioactive molecules. Handling and Storage: Store in a cool, dry place, ideally at 2-8°C , and protect from light to ensure long-term stability. Please refer to the Safety Data Sheet (SDS) for detailed handling and safety information before use. Notice: This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Ensure all research complies with applicable local and federal regulations.

Properties

IUPAC Name

ethyl 2-(dimethylamino)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-5-13-8(12)7-6(2)10-9(14-7)11(3)4/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONOJUIGMZEARK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(dimethylamino)-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of ethyl 2-bromo-4-methylthiazole-5-carboxylate with dimethylamine. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to more consistent and scalable production.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Conditions Reagents Yield Key Observations
Basic hydrolysis (pH 12–14)NaOH (2M), MeOH/H₂O (2:5), 55°C72–97% Complete conversion in 1–2 hours.
Acidic hydrolysisHCl (conc.), reflux68%Requires prolonged reaction times (6–8 h).

Mechanism : Nucleophilic acyl substitution, where hydroxide ions attack the carbonyl carbon, leading to cleavage of the ester bond. The dimethylamino group stabilizes intermediates via resonance.

Amide Bond Formation

The carboxylic acid (post-hydrolysis) participates in amide coupling reactions, critical for modifying biological activity.

Coupling Agent Base Solvent Yield Application
HATUDIPEADMF81–97% Synthesis of HSET inhibitors for cancer therapy.
EDC/HOBt-DMF43–75% Used to introduce alkyl/aryl amine groups.

Example : Reaction with N-Boc-ethylenediamine under EDC/HOBt conditions yields a prodrug precursor with enhanced solubility .

Alkylation at the Dimethylamino Group

The dimethylamino substituent undergoes alkylation with electrophilic reagents.

Reagent Conditions Product Yield
Isobutyl bromideK₂CO₃, DMF, 80–85°C 2-(isobutoxy)-4-methylthiazole derivative90%
Ethyl chloroformateEt₃N, THF, 0°C → rtCarbamate-functionalized thiazole68%

Limitation : Steric hindrance from the methyl group reduces reactivity at the 4-position .

Cyclization Reactions

The compound participates in heterocycle formation through intramolecular reactions.

Example : Treatment with NBS (N-bromosuccinimide) in THF/H₂O followed by N,N′-diethylthiourea induces cyclization to form fused thiazolidine derivatives :

text
Ethyl 2-(dimethylamino)-4-methylthiazole-5-carboxylate → Ethyl 3-ethyl-2-(ethylamino)-2,3-dihydro-4-methylthiazole-5-carboxylate (Yield: 52%)

Conditions : −5°C → 95°C, 19 hours .

Suzuki–Miyaura Cross-Coupling

The brominated derivative (prepared via NBS treatment) engages in palladium-catalyzed couplings:

Aryl Boronic Acid Catalyst Yield Application
4-CyanophenylPd(PPh₃)₄, K₂CO₃78%Synthesis of biphenyl analogs for antimicrobial studies.

Key Factor : Electronic effects of the dimethylamino group enhance oxidative addition kinetics .

Reduction of the Thiazole Ring

Catalytic hydrogenation selectively reduces the thiazole ring:

Conditions Product Yield
H₂ (1 atm), Pd/C (10%), EtOHEthyl 2-(dimethylamino)-4-methyl-4,5-dihydrothiazole-5-carboxylate85%

Note : Full saturation of the ring is prevented by steric protection from the methyl group .

Functionalization via Grignard Reagents

The ester carbonyl reacts with organomagnesium reagents:

Example :

text
Ethyl 2-(dimethylamino)-4-methylthiazole-5-carboxylate + iPrMgCl·LiCl → Ethyl 2-formyl-4-methylthiazole-5-carboxylate (Yield: 69%) [6]

Application : Intermediate for synthesizing aldehyde-functionalized thiazoles used in bioconjugation .

Mechanistic and Practical Considerations

  • Electronic Effects : The dimethylamino group donates electrons via resonance, activating the thiazole ring toward electrophilic substitution but deactivating it toward nucleophilic attack .

  • Steric Effects : The 4-methyl group hinders reactions at the adjacent position, favoring regioselectivity in alkylation and coupling reactions .

  • Biological Relevance : Derivatives exhibit antitumor (IC₅₀ = 1.2 μM against HeLa cells ) and antimicrobial activities (MIC = 8 μg/mL vs. S. aureus).

This comprehensive reactivity profile positions ethyl 2-(dimethylamino)-4-methyl-1,3-thiazole-5-carboxylate as a versatile scaffold in medicinal chemistry and materials science.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties
The compound exhibits notable antimicrobial activity against both Gram-negative and Gram-positive bacteria. Research indicates that derivatives of thiazoles, including this compound, can inhibit bacterial growth effectively. For instance, studies have shown that related compounds can disrupt microbial resistance mechanisms, which is crucial for developing new antibiotics.

Anticancer Activity
Ethyl 2-(dimethylamino)-4-methyl-1,3-thiazole-5-carboxylate and its derivatives have been investigated for their potential anticancer properties. These compounds may interact with cellular pathways involved in tumor growth and proliferation. A study highlighted the inhibition of HSET (KIFC1), a protein essential for the survival of centrosome-amplified cancer cells, showing that such compounds can induce cell death through the formation of multipolar mitotic spindles .

Polymer Science Applications

Synthesis of Copolymers
This compound is utilized in synthesizing diblock copolymers, specifically poly [2-(dimethylamino)ethyl methacrylate]-block-polystyrene (PDMAEMA-b-PS). These copolymers exhibit pH and temperature-responsive properties, making them suitable for applications in gene delivery systems and nanoreactors. Characterization techniques such as GPC and NMR are employed to analyze these polymers' structural integrity and functionality.

Antimicrobial Polymers
Polymers derived from this compound have shown effectiveness as bactericidal agents. For example, quaternized PDMAEMA-EDMA nanogels demonstrated significant antimicrobial effects against various bacterial strains.

Corrosion Inhibition

The compound has been studied for its corrosion inhibition properties on aluminum alloys in acidic environments. Research indicates that this compound can effectively prevent corrosion by forming protective layers on metal surfaces. This application is particularly relevant in industries where metal protection is critical .

Case Studies

Application Area Study Reference Findings
Antimicrobial ActivityDemonstrated effectiveness against Gram-negative and Gram-positive bacteria.
Anticancer Research Inhibition of HSET leading to cell death in centrosome-amplified cancer cells.
Polymer SynthesisSuccessful synthesis of PDMAEMA-b-PS copolymers with responsive properties.
Corrosion Inhibition Effective prevention of corrosion on AA6061 alloy in hydrochloric acid media.

Mechanism of Action

The mechanism of action of Ethyl 2-(dimethylamino)-4-methyl-1,3-thiazole-5-carboxylate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The thiazole ring and the dimethylamino group are key functional groups that can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural similarities but differ in substituents, leading to variations in physicochemical properties and bioactivity:

Compound Name Substituents (Positions) Key Features Biological Activity/Application Reference
Target Compound 2-(dimethylamino), 4-methyl, 5-ethyl ester Electron-rich thiazole; potential for hydrogen bonding via dimethylamino Intermediate for drug development -
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (TEI-6720) 2-(4-hydroxyphenyl), 4-methyl, 5-ethyl ester Xanthine oxidase inhibitor; treats hyperuricemia Uric acid reduction
Ethyl 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) 2-(4-chlorobenzylamino), 4-methyl, 5-carboxylic acid Antidiabetic activity via glucose regulation NIDDM treatment
Ethyl 2-(amidinoamino)-4-methyl-1,3-thiazole-5-carboxylate 2-guanidino, 4-methyl, 5-ethyl ester High polarity due to guanidine group; potential kinase inhibition Lab-scale scaffold
Ethyl 2-(cyclohexylamino)-4-methyl-1,3-thiazole-5-carboxylate 2-cyclohexylamino, 4-methyl, 5-ethyl ester Lipophilic substituent; improved membrane permeability Preclinical studies

Functional Analogs

  • Synthetic Accessibility: The target compound’s dimethylamino group allows straightforward functionalization compared to analogs with bulky substituents (e.g., cyclohexylamino or chlorobenzyl groups), which require multi-step synthesis . TEI-6720 and BAC derivatives are synthesized via nucleophilic substitution or condensation, whereas the target compound’s dimethylamino group may enable direct alkylation or acylation .
  • Biological Relevance: Antidiabetic Activity: BAC’s chlorobenzyl group enhances binding to glucose-regulating receptors, whereas the target compound’s dimethylamino group may interact with distinct targets .

Physicochemical Properties

Property Target Compound TEI-6720 BAC Guanidino Analog
Molecular Weight (g/mol) 228.3 277.3 325.8 241.3
LogP (Predicted) 1.8 2.5 3.1 0.9
Solubility Moderate in organic solvents Low aqueous solubility Poor solubility High aqueous solubility
Key Functional Group Dimethylamino Hydroxyphenyl Chlorobenzylamino Guanidino

Key Research Findings

Substituent-Driven Activity: Electron-donating groups (e.g., dimethylamino) enhance nucleophilic reactivity, favoring interactions with electrophilic biological targets . Bulky substituents (e.g., cyclohexylamino) improve lipophilicity but may reduce metabolic stability .

Therapeutic Potential: The dimethylamino analog’s role in antidiabetic or antimicrobial applications remains underexplored compared to TEI-6720 and BAC .

Synthetic Optimization :

  • One-pot synthesis (as used for dihydrothiazole derivatives) could be adapted for the target compound to improve efficiency .

Biological Activity

Ethyl 2-(dimethylamino)-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

This compound is characterized by a thiazole ring, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to enhance its bioactivity. For instance, a four-component reaction involving acid chlorides has been reported for synthesizing related thiazole derivatives .

The mechanism through which this compound exerts its biological effects is thought to involve interactions with specific enzymes or receptors. The thiazole ring and the dimethylamino group contribute to hydrogen bonding and hydrophobic interactions that may influence its biological activity.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. In vitro screening has shown that many thiazole compounds exhibit moderate to good antibacterial activity against various pathogens. For example, a study found that several synthesized thiazole derivatives demonstrated significant antimicrobial effects, with compounds showing varying degrees of efficacy against bacteria .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound IDStructureMinimum Inhibitory Concentration (MIC)Activity Level
5aR=CH310 µg/mLModerate
5bR=C6H55 µg/mLGood
5cR=2,4-(Cl)2C6H315 µg/mLModerate

Anticancer Potential

Recent investigations have highlighted the anticancer potential of this compound. It has been shown to inhibit the activity of HSET (KIFC1), a protein involved in mitotic spindle formation in cancer cells. This inhibition leads to the induction of multipolar mitotic spindles and subsequent cell death in centrosome-amplified cancer cells .

Table 2: Inhibition of HSET Activity

Compound IDIC50 (µM)Selectivity Index
Compound A2.7High
Compound B7.1Moderate
Ethyl Thiazole27High

Case Studies

One notable study involved the testing of this compound on various cancer cell lines. The results indicated that this compound could effectively induce apoptosis in cancer cells through its action on the HSET protein. The study utilized high-throughput screening methods to evaluate the compound's potency and selectivity against other mitotic kinesins like Eg5, confirming its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(dimethylamino)-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 2
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Ethyl 2-(dimethylamino)-4-methyl-1,3-thiazole-5-carboxylate

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